molecular formula C8H16ClNO B6215399 (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride CAS No. 2728726-40-5

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride

Cat. No. B6215399
CAS RN: 2728726-40-5
M. Wt: 177.7
InChI Key:
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Description

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride, also known as ASP-HCl, is a cyclic spiro compound that has been the subject of numerous scientific studies, primarily due to its wide range of potential applications in the fields of biochemistry, physiology, and pharmacology. ASP-HCl is a non-naturally occurring compound and is a synthetic derivative of the naturally occurring compound spiro[3.5]nonan-2-ol, which is found in a variety of plants and fungi. ASP-HCl has been studied for its potential medicinal and therapeutic applications, as well as its ability to act as a catalyst in various chemical reactions. In

Scientific Research Applications

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has been studied for its potential applications in a variety of scientific fields. In biochemistry, (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has been studied for its potential as an enzyme inhibitor, as well as its ability to act as a catalyst in various reactions. In physiology, (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has been studied for its potential to inhibit certain ion channels, as well as for its ability to modulate the activity of certain enzymes. In pharmacology, (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has been studied for its potential to act as an agonist or antagonist of certain receptor sites, as well as its ability to modulate the activity of certain enzymes.

Mechanism of Action

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has been shown to act as an inhibitor of certain ion channels, as well as an agonist or antagonist of certain receptor sites. In addition, (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has also been shown to act as a catalyst in various chemical reactions, such as the oxidation of certain substrates. The exact mechanism of action of (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride is not fully understood, however, it is believed to involve the formation of a spirocyclic intermediate that is then further oxidized or reduced to form the desired product.
Biochemical and Physiological Effects
(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has been studied for its potential effects on various biochemical and physiological processes. In vitro studies have shown that (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has the potential to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, as well as to modulate the activity of certain receptor sites. In vivo studies have shown that (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has the potential to modulate the activity of certain enzymes, as well as to act as an agonist or antagonist of certain receptor sites. In addition, (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has also been shown to have potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has several advantages and limitations when used in laboratory experiments. One of the major advantages of (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride is its ability to act as a catalyst in various chemical reactions, as well as its potential to inhibit certain enzymes and modulate the activity of certain receptor sites. However, (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride also has several limitations, such as its instability in certain solvents and its potential to form toxic byproducts when exposed to certain conditions.

Future Directions

There are several possible future directions for the use of (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride in scientific research. One potential direction is to further explore the mechanisms of action of (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride, as well as its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research could be conducted to explore the potential therapeutic applications of (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride, as well as its potential to act as a catalyst in various chemical reactions. Finally, further research could be conducted to explore the potential toxicity of (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride and its potential side effects.

Synthesis Methods

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride is synthesized using a synthetic route that involves the condensation of 2-hydroxy-4-methylpentan-2-one and 2-methyl-4-chloropentan-2-one, followed by a series of oxidations and reductions. The condensation reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is then reacted with an alkaline solution to form the spirocyclic compound. The final product is then purified by recrystallization, which yields the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a spirocyclic ring and the introduction of an azide group, which is subsequently reduced to form an amine. The amine is then reacted with an alcohol to form the final product as a hydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Sodium azide", "2-Butanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methylamine to form a cyclic imine intermediate.", "Step 2: The cyclic imine intermediate is reacted with sodium azide to form a spirocyclic azide intermediate.", "Step 3: The spirocyclic azide intermediate is reduced with hydrogen gas and a palladium catalyst to form a spirocyclic amine intermediate.", "Step 4: The spirocyclic amine intermediate is reacted with 2-butanol and hydrochloric acid to form (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride as a salt." ] }

CAS RN

2728726-40-5

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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